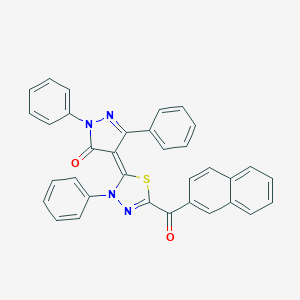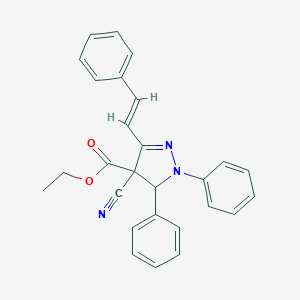
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, the compound has been found to induce cell death in cancer cells by activating apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in laboratory experiments. It exhibits high potency and selectivity against cancer cells, making it an ideal candidate for drug development. However, its low solubility in water can pose a challenge for its use in in vivo studies.
Direcciones Futuras
Several future directions for research on 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be identified. These include further studies on its mechanism of action, optimization of its chemical structure for better efficacy, and exploration of its potential as a therapeutic agent in other diseases.
In conclusion, 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound with promising potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for better efficacy.
Métodos De Síntesis
The synthesis of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been described in several research articles. One of the most commonly used methods involves the reaction of 2-methoxyphenylamine with 3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base, followed by cyclization with an isocyanate.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Several research studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Fórmula molecular |
C22H18BrClN2O4 |
|---|---|
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18BrClN2O4/c1-29-16-10-6-5-9-15(16)26-21(25-14-8-4-3-7-12(14)22(26)28)13-11-17(30-2)20(27)18(23)19(13)24/h3-11,21,25,27H,1-2H3 |
Clave InChI |
VPYOQIZHGGFJMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC |
SMILES canónico |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)


![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
